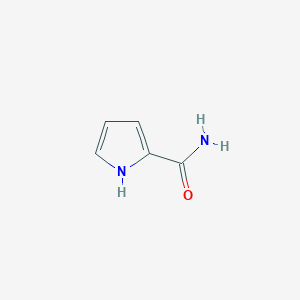

1H-Pyrrole-2-carboxamide

説明

Overview of Pyrrole-Containing Compounds in Pharmaceutical and Medicinal Chemistry

The prevalence of pyrrole-based structures in medicinal chemistry is a testament to their remarkable versatility. nih.govrsc.org These compounds are not merely synthetic curiosities; they are integral components of vital biological molecules and a wide range of pharmaceuticals.

The pyrrole (B145914) moiety is a five-membered heterocyclic ring that serves as a fundamental building block for a vast number of both natural and synthetic compounds with biological activity. nih.govnih.gov Its significance lies in its role as a "privileged scaffold" and a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. mdpi.com The pyrrole nucleus is a key constituent of many marketed drugs and is recognized by medicinal chemists for the powerful pharmaceutical and pharmacological characteristics it imparts. nih.govmdpi.com This is attributed to its ability to engage in various interactions with biological targets. The delocalized pi-electron system of the aromatic ring and the presence of the nitrogen atom allow for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to enzymes and receptors. Furthermore, the pyrrole ring can be readily substituted at various positions, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and polarity, to enhance its drug-like characteristics. nih.gov

The journey of pyrrole in the realm of medicine began with its identification as a structural component of essential biomolecules like heme and chlorophyll (B73375) in 1857. scitechnol.com This discovery underscored the fundamental role of the pyrrole ring in biological systems. scitechnol.com Over the years, the therapeutic potential of pyrrole derivatives has been increasingly recognized, leading to the development of several key drugs. scitechnol.com Notable examples of commercially available drugs containing the pyrrole moiety include the anti-inflammatory drugs ketorolac (B1673617) and tolmetin (B1215870), the cholesterol-lowering agent atorvastatin, and the anticancer drug sunitinib. mdpi.com The historical success of these and other pyrrole-based drugs has cemented the importance of this scaffold in drug discovery and continues to inspire the development of new therapeutic agents. scitechnol.com

Rationale for Research on 1H-Pyrrole-2-carboxamide Scaffolds

The scientific community's focus on the this compound scaffold is driven by compelling reasons, primarily the urgent need for new therapeutic strategies against evolving health threats and the scaffold's inherent potential to yield a diverse range of pharmacological activities.

The escalating crisis of antimicrobial resistance (AMR) poses a significant global health threat, rendering many existing antibiotics ineffective. nih.govresearchgate.net This has created an urgent need for the discovery and development of novel antibacterial agents with new chemical structures and mechanisms of action. nih.govrsc.orgacs.org Research into novel scaffolds like this compound is a critical strategy to combat drug-resistant pathogens. bohrium.comnih.gov By exploring chemical architectures that are distinct from existing antibiotic classes, scientists aim to develop drugs that can circumvent current resistance mechanisms. nih.gov The this compound moiety has shown promise in this area, with derivatives being investigated as potential inhibitors of essential bacterial enzymes, such as DNA gyrase. mdpi.comnih.gov

Beyond their antimicrobial potential, this compound derivatives have attracted considerable attention due to their capacity to exhibit a wide spectrum of biological activities. nih.govrsc.org The pyrrole-2-carboxamide moiety is considered a crucial structural component and a pharmacophore in many compounds. mdpi.com Researchers have explored these scaffolds for various therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. nih.govnih.gov The versatility of the this compound structure allows for the synthesis of large libraries of compounds with diverse substitutions, enabling the exploration of their structure-activity relationships (SAR) and the identification of potent and selective agents for a variety of biological targets. rsc.orgresearchgate.net

Scope and Objectives of Current Research on this compound

Current research on this compound is focused on a multi-pronged approach to unlock its full therapeutic potential. A primary objective is the synthesis and biological evaluation of novel derivatives. scispace.com This involves the strategic design of new molecules with varied substituents on the pyrrole ring and the carboxamide group to probe their effects on activity and selectivity. nih.gov

A significant area of investigation is the development of potent inhibitors against drug-resistant tuberculosis. nih.gov Researchers are designing 1H-pyrrole-2-carboxamides as inhibitors of essential mycobacterial enzymes like Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov Structure-activity relationship (SAR) studies are crucial in this context to identify the key structural features required for potent anti-TB activity and low cytotoxicity. nih.gov

Furthermore, the exploration of these scaffolds as inhibitors of other biological targets, such as adenylyl cyclase in parasites like Giardia lamblia, is an active area of research. nih.gov The overarching goal is to identify lead compounds with promising efficacy and favorable pharmacological profiles that can be further developed into clinically useful drugs for a range of diseases.

Detailed Research Findings

The following interactive table summarizes key research findings on various this compound derivatives and their biological activities.

| Derivative Class | Target/Activity | Key Findings | Reference |

| Pyrrole-2-carboxamides | Anti-tuberculosis (MmpL3 inhibitors) | Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring and bulky substituents to the carboxamide significantly improved anti-TB activity. Compound 32 showed excellent activity against drug-resistant TB. | nih.gov |

| 4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide Hybrids | Antibacterial (DNA gyrase inhibitors) | Hybridization with 1,2,3-triazole and isoxazole (B147169) rings yielded compounds with good DNA gyrase inhibitory activity against Escherichia coli. | mdpi.com |

| 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide Derivatives | Antibacterial | Several derivatives showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, with some exhibiting activity comparable to standard antibiotics like gentamicin (B1671437) and ciprofloxacin. | mdpi.com |

| Silatrane-1H-pyrrole-2-carboxamide Derivatives | General Bioactivity | This class of compounds is being explored for its diverse pharmacological profiles, with a focus on understanding their structure-activity relationships. | researchgate.net |

| N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide | Anti-parasitic (Adenylyl cyclase inhibitor) | A derivative was identified as a potent and competitive inhibitor of adenylyl cyclase in Giardia lamblia. | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5(8)4-2-1-3-7-4/h1-3,7H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOQBKJCOAXOLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341512 | |

| Record name | 1H-Pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4551-72-8 | |

| Record name | Pyrrole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4551-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 1h Pyrrole 2 Carboxamide Compounds

General Synthetic Methodologies for 1H-Pyrrole-2-carboxamide Scaffolds

The construction of the core this compound structure can be achieved through various synthetic routes, often beginning with simple pyrrole (B145914) derivatives. These methods are designed to be versatile, allowing for the large-scale production of a variety of pyrrole-2-carboxylic acid derivatives which are precursors to the target carboxamides.

Multi-Step Synthesis from Pyrrole Derivatives

A common and effective strategy for synthesizing this compound begins with the acylation of pyrrole. One established method involves the reaction of freshly distilled pyrrole with trichloroacetyl chloride in anhydrous diethyl ether. This reaction proceeds with the evolution of heat, leading to the reflux of the mixture. Following the initial acylation, the intermediate is treated with aqueous potassium carbonate. The resulting 2-pyrrolyl trichloromethyl ketone is then subjected to alcoholysis, for instance with ethanol, to yield the corresponding ethyl pyrrole-2-carboxylate. This ester serves as a key intermediate for the synthesis of a wide range of pyrrole-2-carboxylic acid derivatives.

The ethyl pyrrole-2-carboxylate can be readily converted to this compound through amidation. This is typically achieved by reacting the ester with ammonia or various aliphatic amines, which results in high yields of the desired amide scbt.com. This multi-step approach provides a facile and versatile route to the this compound scaffold without the need for moisture-sensitive organometallic reagents scbt.com.

| Step | Reactants | Product | Key Transformation |

| 1 | Pyrrole, Trichloroacetyl chloride | 2-Pyrrolyl trichloromethyl ketone | Acylation |

| 2 | 2-Pyrrolyl trichloromethyl ketone, Ethanol | Ethyl pyrrole-2-carboxylate | Alcoholysis |

| 3 | Ethyl pyrrole-2-carboxylate, Ammonia/Amine | This compound | Amidation |

Key Reactions: Amidation, Alkylation, and Reductive Amination

Several key chemical reactions are instrumental in the synthesis and functionalization of the this compound scaffold.

Amidation: The formation of the amide bond is a critical step. This can be achieved through the direct coupling of a pyrrole-2-carboxylic acid with an amine. This reaction generally requires a coupling agent to facilitate the dehydration process. Common coupling agents include carbodiimides like EDCI. An alternative approach involves the use of a cyclic alkyltriphosphonate anhydride, which is a non-toxic and effective coupling agent for this transformation researchgate.net. Amidation can also be performed on esters, such as ethyl pyrrole-2-carboxylate, by reacting them with amines scbt.com. A non-traditional method for synthesizing pyrrole carboxamides involves the oxidative amidation of pyrrole carboxaldehyde with formamides or amines, using catalytic amounts of nBu4NI and TBHP as oxidants rsc.org.

Alkylation: The nitrogen atom of the pyrrole ring in this compound can be alkylated to introduce various substituents. For instance, N-benzylation can be carried out by reacting the pyrrole-2-carboxamide with a benzyl halide, such as 4-chlorobenzylchloride, in the presence of a base like cesium carbonate in a solvent like DMF. This reaction is a common strategy for modifying the properties of the parent compound.

Reductive Amination: Reductive amination provides a powerful method for introducing N-substituted groups. This reaction typically involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. In the context of pyrrole derivatives, this can be applied to pyrrole-2-carboxaldehyde. The aldehyde can be reacted with a variety of primary or secondary amines, and the resulting imine intermediate is then reduced using a suitable reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to yield N-substituted pyrrole-2-methanamines. This method avoids the issue of over-alkylation that can occur with direct alkylation of amines.

Utilization of 2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone in Derivatization

The compound 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone serves as a valuable reagent in the synthesis of derivatized 1H-pyrrole-2-carboxamides. This compound acts as a stable and convenient surrogate for the more reactive pyrrole-2-carbonyl chloride. The trichloromethyl ketone group is a good leaving group, facilitating the formation of an amide bond upon reaction with an amine.

The synthesis of this key intermediate begins with the bromination of a pyrrole trichloroketone at low temperatures, which can yield either the monobromo or dibromo ketone with high efficiency depending on the stoichiometry of the reactants rsc.org. The precursor, 2-(trichloroacetyl)pyrrole, is obtained by heating pyrrole with trichloroacetyl chloride rsc.org.

In a typical derivatization reaction, 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone is treated with a primary or secondary amine. The amine attacks the carbonyl carbon, leading to the displacement of the trichloromethyl group and the formation of the corresponding 4,5-dibromo-1H-pyrrole-2-carboxamide derivative. This method is particularly useful for synthesizing pyrrole-imidazole alkaloids and their analogs rsc.org.

Targeted Synthesis of Specific this compound Derivatives

The general synthetic methodologies can be adapted and combined to achieve the targeted synthesis of specific derivatives with desired functionalities. An example of this is the synthesis of 4-phenylpyrrole-2-carboxamide derivatives, which often involves strategic N-protection and carbon-carbon bond-forming reactions.

Synthesis of 4-Phenylpyrrole-2-carboxamide Derivatives

The synthesis of 4-phenylpyrrole-2-carboxamide derivatives often starts from a commercially available or readily synthesized precursor such as ethyl 4-bromo-1H-pyrrole-2-carboxylate.

A common synthetic route involves an initial N-benzylation step followed by a Suzuki coupling reaction.

N-Benzylation: The nitrogen of the pyrrole ring in ethyl 4-bromo-1H-pyrrole-2-carboxylate is first protected, often with a benzyl group. This is typically achieved by reacting the starting material with a benzyl halide, for example, 4-chlorobenzyl chloride, in the presence of a base such as cesium carbonate (Cs2CO3) in a solvent like N,N-dimethylformamide (DMF). This step yields ethyl 4-bromo-1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate.

Synthesis of N-(Piperidin-4-yl)-1H-pyrrole-2-carboxamide Derivatives

The synthesis of N-(Piperidin-4-yl)-1H-pyrrole-2-carboxamide derivatives often involves the coupling of a pyrrole-2-carboxylic acid moiety with a substituted piperidine. This process typically utilizes standard amide bond formation techniques. The piperidine ring and its substituents are key structural features that can be modified to influence the pharmacological properties of the final compounds.

Synthesis of 4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide Hybrids

A series of novel 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids have been designed and synthesized, incorporating substituted 1,2,3-triazole and isoxazole (B147169) moieties. researchgate.net These compounds were synthesized with the goal of inhibiting E. coli DNA gyrase. researchgate.net The synthesis yielded compounds with good to excellent yields, and their structures were confirmed by physicochemical and spectral analysis. researchgate.net Two specific hybrids with substituted 1,2,3-triazole moieties have demonstrated activity against Mycobacterium tuberculosis H37Rv. researchgate.net

The core 4,5-dibromopyrrolamide moiety is a recurring structural feature in the design of DNA gyrase inhibitors. helsinki.finih.gov The synthesis of these hybrids often involves coupling the 4,5-dibromo-1H-pyrrole-2-carboxylic acid with various amine-containing fragments. For instance, derivatives have been prepared by acylating 2-(2-aminothiazol-4-yl)acetic acid derivatives with 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone. helsinki.fi Subsequent hydrolysis and coupling with amines using EDC/HOBt yields the final products. helsinki.fi

Synthesis of Pyrrole-2-carbohydrazide Derivatives

Pyrrole-2-carbohydrazide derivatives are another important class of compounds with potential biological activities. A common synthetic route to these derivatives begins with the bromination of pyrrole-2-carboxylic acid. vlifesciences.com The resulting intermediate can then be converted to the carbohydrazide. For example, 1H-pyrrole-2-carbohydrazide can be prepared by reacting 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone with hydrazine hydrate. proquest.com

This carbohydrazide serves as a versatile intermediate for the synthesis of various derivatives. For instance, a series of Schiff bases, (E)-N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide derivatives, were synthesized by reacting 1H-pyrrole-2-carbohydrazide with different aromatic aldehydes in the presence of ethanol and glacial acetic acid. proquest.com Similarly, novel pyrrole-based carbohydrazides and hydrazones have been synthesized and characterized, with the hydrazones being formed through the condensation of a pyrrole hydrazide with substituted pyrrole aldehydes. nih.gov

Synthesis of Silatrane-1H-pyrrole-2-carboxamide Hybrids

Silatrane-1H-pyrrole-2-carboxamide hybrids have been synthesized by reacting 1-(3-aminopropyl)silatrane with 2-(trichloroacetyl)pyrroles. researchgate.net This reaction conjugates the silatrane and pyrrole-2-carboxamide moieties via a propane-1,3-diyl linker. researchgate.net The molecular hybridization of silatranes with other pharmacophores is a strategy employed to potentially enhance the pharmacological activity of drugs. nih.gov

Solution-Phase Synthesis of Tricyclic Pyrrole-2-carboxamide Discovery Libraries

The solution-phase synthesis of a discovery library of 178 tricyclic pyrrole-2-carboxamides has been accomplished in a nine-step process. nih.govacs.org This approach started with three benzoyl-protected amino acid methyl esters, and diversity was introduced through the use of two different glyoxaldehydes and 41 primary amines. nih.govacs.org

A key sequence in the synthesis of the tricyclic pyrrole-2-carboxamide library involved a combination of the Pauson-Khand reaction, the Stetter reaction, and a microwave-assisted Paal-Knorr reaction. nih.govacs.orgnih.gov This sequence allows for the construction of the complex tricyclic core in a limited number of steps. nih.gov The Pauson-Khand reaction is a powerful tool for constructing cyclopentenones, which are key intermediates in this synthetic route. nih.gov The subsequent Stetter reaction was used to convert cyclopentenones into α,β-unsaturated 1,4-diketones. nih.gov The final cyclization to form the pyrrole ring was achieved through a microwave-assisted Paal-Knorr reaction. nih.govacs.org

Characterization of Synthesized Compounds

The characterization of synthesized this compound derivatives is crucial to confirm their chemical structure and purity. A variety of analytical techniques are employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental techniques used to elucidate the structure of the synthesized molecules by providing information about the chemical environment of hydrogen and carbon atoms. researchgate.netmdpi.com Two-dimensional NMR techniques, such as NOESY, can be used to confirm the unequivocal structures of the compounds. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the amide C=O and N-H stretching vibrations. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). acs.orgmdpi.com

Chromatographic Methods:

Liquid Chromatography-Mass Spectrometry (LC/MS): This technique is widely used to analyze the purity of the synthesized compounds and to confirm their identity. nih.govacs.org

Physicochemical Properties:

Melting Point (mp): The melting point of a solid compound is a useful indicator of its purity. proquest.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to assess the purity of the products. proquest.com

The comprehensive characterization of these compounds ensures the reliability of the data obtained from subsequent biological evaluations. For instance, in the synthesis of a tricyclic pyrrole-2-carboxamide library, all library members were analyzed by LC/MS, with a subset being further characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS, HRMS, and melting point. acs.org

Table of Synthesized Compound Derivatives and their Characterization Methods

| Compound Derivative | Synthesis Method | Characterization Methods |

|---|---|---|

| N-(Piperidin-4-yl)-1H-pyrrole-2-carboxamide Derivatives | Amide bond formation | Not specified in provided context |

| 4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide Hybrids | Coupling of 4,5-dibromo-1H-pyrrole-2-carboxylic acid with amines | FTIR, ¹H NMR, ¹³C NMR researchgate.net |

| Pyrrole-2-carbohydrazide Derivatives | Reaction of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone with hydrazine hydrate | FTIR, ¹H NMR, Mass Spectral Analysis proquest.com |

| Silatrane-1H-pyrrole-2-carboxamide Hybrids | Reaction of 1-(3-aminopropyl)silatrane with 2-(trichloroacetyl)pyrroles | IR, ¹H, ¹³C, ¹⁵N, ²⁹Si NMR, Mass Spectrometry researchgate.net |

Spectroscopic Analysis (NMR, MS, IR)

Spectroscopic techniques are indispensable for determining the molecular structure of this compound compounds. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon and hydrogen framework, Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of pyrrole-2-carboxamide derivatives by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

While specific spectral data for the parent this compound is not detailed in the available literature, analysis of its many derivatives allows for a thorough understanding of the characteristic chemical shifts. For instance, in ¹H NMR, the protons on the pyrrole ring typically appear as multiplets or distinct doublets and triplets in the aromatic region of the spectrum. The N-H proton of the pyrrole ring and the -NH₂ protons of the primary amide group also produce characteristic signals.

In ¹³C NMR, the carbonyl carbon of the amide group is typically observed significantly downfield. The carbon atoms within the pyrrole ring have distinct shifts that are influenced by the position of the carboxamide group and any other substituents on the ring.

Detailed NMR data for several derivatives, such as 2-(4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl acetate mdpi.com and various N-substituted 4,5-dibromo-1H-pyrrole-2-carboxamides sci-hub.se, have been extensively reported. These studies confirm the structural assignments and demonstrate how substitution patterns influence the magnetic environment of each nucleus.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives

| Compound | ¹H NMR (Solvent, Frequency) | ¹³C NMR (Solvent, Frequency) |

|---|---|---|

| 2-(1H-pyrrole-2-carboxamido)ethyl acetate sci-hub.se | (CDCl₃, 400 MHz): δ 10.23 (s, 1H, NH –C=O), 7.21 (d, 1H, pyrrole-H), 6.68 (d, 1H, pyrrole-H), 6.36 (t, 1H, pyrrole-H), 6.20 (s, 1H, pyrrole NH ), 4.52 (t, 2H, –CH ₂–O–), 3.78 (t, 2H, –CH ₂–NH–), 2.22 (s, 3H, CH ₃–C=O) | (CDCl₃, 400 MHz): δ 175.3 (C =O, ester), 160.1 (NH –C=O), 129.8–109.2 (pyrrole carbons), 68.6 (–C H₂–O–), 36.9 (–C H₂–NH–), 19.6 (C H₃–C=O) |

| 2-(4-(2-Chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl Acetate mdpi.com | (CDCl₃, 400 MHz): δ 8.17 (s, 1H, N-H), 7.11 (t, 1H, NH), 6.56 (d, 1H, aromatic-H), 6.28 (s, 1H, aromatic-H), 4.22 (t, 2H, O-CH ₂), 4.15 (s, 2H), 3.89 (s, 3H), 3.59 (q, 2H), 2.08 (s, 3H) | (CDCl₃, 100 MHz): δ 171.1, 162.8, 161.2, 123.2, 119.9, 118.9, 103.2, 63.1, 42.3, 38.5, 36.4, 20.6 |

| 4,5-Dibromo-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide sci-hub.se | (CDCl₃, 400 MHz): δ 11.27 (s, 1H, NH –C=O), 7.28–7.39 (m, 5H, ArH ), 6.60 (s, 1H, pyrrole-H), 6.07 (d, 1H, pyrrole NH ), 5.40 (m, 1H, CH ), 1.62 (d, 3H, –CH ₃) | (CDCl₃, 400 MHz): δ 158.82 (NH–C =O), 142.62–126.03 (ArC ), 128.8–99.52 (pyrrole carbons), 48.9 (ArC H–NH–), 21.73 (ArCH–C H₃) |

Note: NMR data is presented to illustrate the characterization of the compound class. The specific shifts can vary based on substituents and solvent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. For the parent compound, the analysis reveals a molecular ion peak (M⁺) corresponding to its molecular weight.

The NIST Mass Spectrometry Data Center provides data for this compound (C₅H₆N₂O, Molecular Weight: 110.11 g/mol ). The mass spectrum shows a prominent molecular ion peak and several key fragment ions that are characteristic of the molecule's structure.

Table 2: Key Mass Spectrometry Data for this compound

| Data Point | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₆N₂O | nih.gov |

| Molecular Weight | 110.11 g/mol | nih.gov |

| m/z Top Peak (Molecular Ion, M⁺) | 110 | nih.gov |

| m/z 2nd Highest Peak | 94 | nih.gov |

| m/z 3rd Highest Peak | 93 | nih.gov |

The fragmentation pattern can help confirm the presence of the pyrrole ring and the carboxamide functional group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to the N-H bonds of the pyrrole ring and the amide, the C=O (carbonyl) bond of the amide, and C-H and C-N bonds.

A detailed study of the FT-IR spectrum of pyrrole-2-carboxamide shows that the position of the carbonyl stretching vibration is sensitive to the physical state of the sample. In a DMSO solution, two distinct bands appear at 1689 cm⁻¹ and 1667 cm⁻¹, which is attributed to the presence of a mixture of s-cis and s-trans rotational isomers. When analyzed as a solid in a KBr pellet, these bands shift to a single, broader band at 1644 cm⁻¹. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | State | Reference |

|---|---|---|---|

| C=O Stretch (Carbonyl) | 1689 and 1667 | DMSO Solution | researchgate.net |

| C=O Stretch (Carbonyl) | 1644 | KBr Pellet | researchgate.net |

| N-H Stretch (Pyrrole & Amide) | ~3100-3400 | - | General Range |

| C-H Stretch (Aromatic) | ~3000-3100 | - | General Range |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized substance, thereby confirming its purity and composition.

The molecular formula for this compound is C₅H₆N₂O. nih.gov Based on this formula, the theoretical elemental composition can be calculated. In a research setting, these calculated values are compared against the experimental values ("Found") obtained from the analysis of a synthesized sample. A close agreement between the calculated and found percentages is a strong indicator of the sample's purity.

Table 4: Elemental Analysis Data for this compound

| Element | Molecular Formula | Calculated % |

|---|---|---|

| Carbon (C) | C₅H₆N₂O | 54.54% |

| Hydrogen (H) | C₅H₆N₂O | 5.49% |

| Nitrogen (N) | C₅H₆N₂O | 25.44% |

| Oxygen (O) | C₅H₆N₂O | 14.53% |

For derivatives, elemental analysis serves the same critical purpose. For example, the analysis of 2-(1H-pyrrole-2-carboxamido)ethyl benzoate (C₁₄H₁₄N₂O₃) showed found values of C, 65.17%; H, 5.78%; N, 10.43%, which closely matched the calculated values of C, 65.11%; H, 5.46%; N, 10.85%. sci-hub.se

Advanced Computational and Theoretical Studies of 1h Pyrrole 2 Carboxamide and Its Derivatives

Molecular Modeling and Docking Studies

Molecular modeling and docking are pivotal computational techniques that simulate the interaction between a small molecule (ligand), such as a 1H-Pyrrole-2-carboxamide derivative, and a biological target, typically a protein or enzyme. These methods are instrumental in predicting the binding mode, affinity, and potential biological activity of a compound before its synthesis, thereby accelerating the drug discovery process.

Ligand-Receptor Interaction Analysis

Molecular docking studies have been crucial in elucidating the specific interactions between this compound derivatives and their target receptors. For instance, in the context of developing inhibitors for the Mycobacterial Membrane Protein Large 3 (MmpL3), a key target in Mycobacterium tuberculosis, docking studies revealed that the pyrrole-2-carboxamide scaffold forms critical hydrogen bonds with the amino acid residues Asp645 and Tyr646 in the MmpL3 active site nih.gov. The hydrogens on the pyrrole (B145914) and carboxamide moieties were found to be essential for this interaction and, consequently, for the compound's potency nih.gov.

Similarly, in the design of Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA) inhibitors, another important antitubercular target, docking studies of benzylidine-pyrrole-2-carbohydrazide derivatives showed non-covalent hydrogen bonding with the amino acid Lysine 165 acs.org. The stability of the ligand-receptor complex is further enhanced by numerous van der Waals interactions within the binding pocket acs.org. The analysis of these interactions is fundamental to understanding the structure-activity relationships (SAR) and for the rational design of more potent inhibitors. For example, it was observed that both methylations on the N-pyrrole and amide of a derivative resulted in only hydrophobic interactions and no hydrogen bonds, leading to a loss of activity nih.gov.

The table below summarizes key ligand-receptor interactions for selected this compound derivatives.

| Compound/Derivative Class | Target Enzyme | Key Interacting Residues | Type of Interaction |

| Pyrrole-2-carboxamides | MmpL3 | Asp645, Tyr646 | Hydrogen Bonds |

| Benzylidine pyrrole-2-carbohydrazides | Enoyl-ACP Reductase (InhA) | Lysine 165 | Hydrogen Bonds, Van der Waals |

| Pyrrolo[3,2-d]pyrimidines | CDK-2 | Ile10 | Hydrogen Bond, Electrostatic |

Prediction of Binding Modes and Affinities

A primary goal of molecular docking is to predict the most favorable binding conformation (mode) of a ligand within a receptor's active site and to estimate the strength of this interaction, known as binding affinity. Various computational tools and scoring functions are employed for this purpose. For instance, the GLIDE (Grid-based Ligand Docking with Energetics) program is often used, which calculates a "G-score" (GLIDE score) to rank the binding poses. A more negative G-score indicates a higher predicted binding affinity and, potentially, greater biological potency acs.org.

In a study on pyrrole-2-carbohydrazide derivatives as antimycobacterial agents, the G-score of the most potent compounds was comparable to that of the standard drug Isoniazid, indicating a good binding affinity for the InhA enzyme acs.org. Similarly, in the development of novel inhibitors for SARS-CoV-2 main protease (Mpro), pyridopyrrolopyrimidine derivatives linked to a carboxamide showed significant docking scores, suggesting a strong interaction within the active site rcsb.orgnih.gov.

The binding affinity can also be expressed as binding energy, typically in kcal/mol. For example, in silico docking of newly synthesized pyrrole derivatives against the α-topoisomerase II enzyme, a target for anticancer drugs, was performed using AutoDock Vina, which calculates the binding energy to predict the strength of the interaction nih.gov.

The following table presents predicted binding affinities for various this compound derivatives against their respective targets.

| Derivative | Target Enzyme | Docking Score (G-Score) | Binding Affinity (kcal/mol) |

| Benzylidine pyrrole-2-carbohydrazide (S1) | Enoyl-ACP Reductase (InhA) | -7.1381 | - |

| Isoniazid (Standard) | Enoyl-ACP Reductase (InhA) | -7.1005 | - |

| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivative (29) | SARS-CoV-2 Mpro | - | -7.45 |

| Pyrrole derivative (1a) | α-topoisomerase IIα | - | -5.049 |

| Pyrrole derivative (1b) | α-topoisomerase IIα | - | -5.035 |

Homology Modeling of Target Enzymes

Structure-based drug design heavily relies on the availability of a three-dimensional (3D) structure of the target protein. When an experimental structure, determined by methods like X-ray crystallography or NMR spectroscopy, is not available, a computational technique called homology modeling can be used to build a reliable 3D model. This method is based on the principle that proteins with similar amino acid sequences will have similar 3D structures.

The process of homology modeling involves several key steps:

Template Identification : Identifying a protein with a known 3D structure (the template) that has a high degree of sequence similarity to the target protein.

Sequence Alignment : Aligning the amino acid sequence of the target protein with that of the template.

Model Building : Building the 3D model of the target protein based on the aligned template structure.

Model Refinement and Validation : Refining the initial model to correct any structural inaccuracies and validating the quality of the final model using various computational tools.

Homology modeling has been successfully applied to study the targets of this compound derivatives. For example, when the crystal structure of Plasmodium falciparum adenylosuccinate lyase (PfADSL), a potential antimalarial drug target, was unavailable, a 3D model was constructed using this technique. The quality of the generated model is assessed using tools like PROCHECK, which analyzes the stereochemical quality (e.g., Ramachandran plot), and programs like Verify3D and ERRAT, which evaluate the compatibility of the 3D structure with its own amino acid sequence.

In Silico Screening for Biological Activities

In silico or virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be synthesized and tested in the lab, making the drug discovery process more efficient.

Molecular docking is a primary tool for virtual screening. In the context of this compound derivatives, this technique has been used to screen for various biological activities. For instance, N-substituted pyrrole derivatives have been screened for their potential as anti-HIV-1 agents by docking them against relevant viral proteins mdpi.com. The docking scores are used to rank the compounds, and those with the best scores are selected for further investigation.

In another example, a structure-based virtual screening of a large compound library was conducted to identify potential inhibitors of the SARS-CoV-2 main protease (Mpro). This led to the identification of several promising hits, including those with a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide scaffold, which were then synthesized and evaluated in vitro nih.gov. Similarly, pyrrole-2-carboxamide derivatives have been evaluated through in silico methods for their antibacterial activity against Mycobacterium tuberculosis.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a powerful tool for studying the intrinsic properties of molecules like this compound, providing insights that complement the findings from molecular modeling.

Geometric Parameter Optimization

One of the primary applications of DFT is the optimization of a molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating and refining the bond lengths, bond angles, and dihedral angles of the molecule. A common approach is to use a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to perform the calculations.

The optimized geometric parameters provide a detailed picture of the molecule's 3D structure. For this compound, DFT calculations can precisely determine the lengths of the bonds within the pyrrole ring and the carboxamide group, as well as the angles between these bonds. This information is crucial for understanding the molecule's shape and how it might fit into the active site of a biological target. The optimized structure can also serve as a more accurate starting point for molecular docking studies.

The following table presents the DFT-optimized geometric parameters for the this compound backbone.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Length | N1-C2 | 1.373 |

| Bond Length | C2-C3 | 1.428 |

| Bond Length | C3-C4 | 1.378 |

| Bond Length | C4-C5 | 1.422 |

| Bond Length | C5-N1 | 1.378 |

| Bond Length | C2-C6 | 1.472 |

| Bond Length | C6-O7 | 1.238 |

| Bond Length | C6-N8 | 1.359 |

| Bond Angle | C5-N1-C2 | 109.2 |

| Bond Angle | N1-C2-C3 | 108.5 |

| Bond Angle | C2-C3-C4 | 107.0 |

| Bond Angle | C3-C4-C5 | 107.1 |

| Bond Angle | C4-C5-N1 | 108.2 |

| Bond Angle | N1-C2-C6 | 123.6 |

| Bond Angle | C3-C2-C6 | 127.9 |

| Bond Angle | O7-C6-N8 | 123.7 |

Frontier Orbital Analysis (HOMO, LUMO)

Frontier molecular orbital (FMO) theory is a critical tool in computational chemistry for predicting the reactivity and electronic properties of molecules. youtube.comwikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net

For pyrrole derivatives, the HOMO is typically located over the C=C bonds, and the LUMO is delocalized over the C-C bonds of the pyrrole ring. researchgate.net The electronic properties, including the HOMO-LUMO gap, can be tuned by introducing different substituent groups to the pyrrole core. rsc.org For instance, computational analyses using density functional theory (DFT) have shown that substitutions on the 2,5-di(2-thienyl) pyrrole molecule can alter the electronic and optical properties of the resulting compounds. researchgate.net These studies help in understanding the charge transfer mechanisms within the molecule and predicting its behavior in various chemical environments. researchgate.net While specific HOMO-LUMO energy values for the parent this compound are not extensively documented in the provided search results, the general principles of FMO theory are widely applied to its derivatives to rationalize their biological activities and guide the design of new compounds with desired electronic properties.

Binding Energy and Thermodynamic Parameter Calculations

The calculation of binding energy and thermodynamic parameters is fundamental to understanding the interaction between a ligand, such as a this compound derivative, and its biological target, typically a protein or enzyme. These calculations provide quantitative insights into the stability of the ligand-receptor complex and the driving forces behind its formation. Computational methods like Free Energy Perturbation (FEP) are employed to predict the absolute binding free energy of a ligand to its target. nih.gov

The accuracy of these predictions is crucial in structure-based drug design, as they can help prioritize compounds for synthesis and experimental testing. nih.gov For example, in the development of inhibitors for flexible proteins, accurate binding free energy calculations can be particularly challenging but are essential for success. nih.gov Studies have shown that for various receptor-ligand complexes, the calculated binding free energies can be in good agreement with experimental values, with mean absolute errors within a few kcal/mol. nih.gov

For derivatives of this compound, these calculations can elucidate how different substituents affect the binding affinity. By analyzing the thermodynamic parameters, such as enthalpy and entropy changes upon binding, researchers can understand whether the binding is driven by favorable enthalpic interactions, like hydrogen bonds and van der Waals forces, or by entropic factors, such as the hydrophobic effect. This detailed understanding of the energetics of ligand-protein interactions is invaluable for the rational design of more potent and selective inhibitors.

Vibrational Spectrum Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding within this compound and its derivatives. mdpi.com The vibrational spectrum of a molecule is a unique fingerprint, with specific peaks corresponding to the vibrational modes of its functional groups. researchgate.net For the pyrrole ring, characteristic vibrations include N-H stretching, C-N stretching, and in-plane and out-of-plane ring stretching and bending modes. researchgate.netnih.gov

Computational methods, often based on density functional theory (DFT), are used to calculate the harmonic and anharmonic vibrational frequencies of molecules. escholarship.org These theoretical calculations help in the assignment of the experimentally observed vibrational bands. researchgate.net For instance, a wide shoulder in the 3400-3200 cm⁻¹ region of an FTIR spectrum is indicative of the N-H stretching vibrations of the pyrrole ring. researchgate.net The fundamental vibrations of the polypyrrole ring are often observed around 1475 cm⁻¹, while C-N stretching can be correlated with peaks around 1198 cm⁻¹ and 952 cm⁻¹. researchgate.net

Analysis of the vibrational spectra of this compound derivatives can reveal how substituents and intermolecular interactions, such as hydrogen bonding, influence the molecular structure. Changes in the position and intensity of vibrational bands can provide evidence for the formation of dimers or other molecular aggregates in the solid state. researchgate.net This information is crucial for understanding the crystal packing and solid-state properties of these compounds.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org For this compound and its derivatives, SAR studies have been instrumental in the development of potent therapeutic agents. nih.govresearchgate.net

Influence of Substituents on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by introducing various substituents on the pyrrole ring and the carboxamide nitrogen. researcher.life These modifications can affect the compound's potency, selectivity, and pharmacokinetic properties.

For instance, in the development of antitubercular agents targeting the mycobacterial membrane protein Large 3 (MmpL3), it was found that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring enhanced anti-TB activity. nih.gov Similarly, bulky substituents on the carboxamide group also led to a significant improvement in potency. nih.gov Conversely, small groups or aromatic and secondary amine groups at the tail position of the carboxamide resulted in a loss of activity. nih.gov

In another study focusing on antibacterial agents, dihalogenated pyrrole associated with a phenyl ring bearing ortho-hydroxyl and para-trifluorocarbon substituents was shown to positively influence antibacterial activity. nih.gov The presence of two pyrrolic units was also found to be beneficial. nih.gov These examples underscore the importance of systematic structural modifications to optimize the biological activity of the this compound scaffold.

Table 1: Influence of Substituents on the Anti-TB Activity of this compound Derivatives

| Compound | R1 (on Pyrrole) | R2 (on Carboxamide) | MIC (µg/mL) | Cytotoxicity IC50 (µg/mL) |

|---|---|---|---|---|

| 5 | Adamantyl | H | < 0.016 | > 64 |

| 12 | H | Methyl | 3.7 | Not Tested |

| 13 | Methyl | Methyl | > 32 | Not Tested |

| 16-18 | Fluorophenyl | H | < 0.016 | > 64 |

Data sourced from a study on MmpL3 inhibitors. nih.gov

Role of Hydrogen Bonding in Biological Interactions

Hydrogen bonding plays a pivotal role in the biological interactions of this compound derivatives. The N-H groups of both the pyrrole ring and the carboxamide moiety can act as hydrogen bond donors, while the carbonyl oxygen of the carboxamide is a hydrogen bond acceptor. researchgate.net These interactions are often crucial for the binding of the molecule to its biological target.

For example, in the inhibition of MmpL3, the hydrogens on the pyrrole and carboxamide groups were found to be crucial for potency. nih.gov Replacing the pyrrole hydrogen with a methyl group resulted in a significant reduction in activity, and replacing both the pyrrole and carboxamide hydrogens with methyl groups led to a complete loss of activity. nih.gov Docking studies revealed that these hydrogen atoms form key hydrogen bonds with amino acid residues in the active site of the enzyme, such as ASP645 and TYR646. nih.gov

The ability of the 2-acylpyrrole scaffold to form doubly hydrogen-bonded cyclic dimers has also been studied, highlighting the strong tendency of this structural motif to engage in hydrogen bonding. researchgate.net This propensity for hydrogen bond formation is a key feature that contributes to the biological activity of this compound and its derivatives.

Pharmacophore Model Development

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. dovepress.commdpi.com A pharmacophore model can be used as a 3D query to search compound libraries for new molecules with the potential for similar activity. dovepress.com

For this compound derivatives, pharmacophore models have been developed to guide the design of new inhibitors. nih.gov For instance, a structure-based pharmacophore model for MmpL3 inhibitors was created, consisting of a hydrogen bond acceptor, a hydrophobic feature, and a ring-aromatic feature. nih.gov This model was used in conjunction with the crystal structure of MmpL3 to design novel pyrrole-2-carboxamides with potent anti-TB activity. nih.gov

The development of pharmacophore models relies on understanding the key interactions between a set of active molecules and their biological target. researchgate.net By identifying the common chemical features responsible for activity, researchers can design new compounds that fit the pharmacophore and are more likely to be active. This approach has been successfully applied to the this compound scaffold to discover new lead compounds for various therapeutic targets. nih.govresearchgate.net

Pharmacological Profiles and Biological Activities of 1h Pyrrole 2 Carboxamide Derivatives

Anticancer Activity

Recent studies have highlighted the potential of 1H-pyrrole-2-carboxamide derivatives as promising candidates for cancer therapy. researchgate.net Their anticancer effects are attributed to their ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and exert cytotoxic effects on various cancer cell lines. researchgate.netcancer.gov

Several novel pyrrole (B145914) derivatives have demonstrated significant dose- and time-dependent cytotoxic activity against various tumor cell lines, indicating their ability to inhibit cell proliferation. nih.gov For instance, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, named RDS 60, has been shown to be a potent inhibitor of proliferation in head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com This compound was found to significantly inhibit the replication of two HNSCC cell lines without exerting significant cytotoxic effects on normal human dermal fibroblasts and keratinocytes. mdpi.com

The anti-proliferative potential of functionalized pyrrole scaffolds is also recognized in their application as protein kinase inhibitors. semanticscholar.org This is exemplified by sunitinib, a multi-targeted receptor tyrosine kinase inhibitor containing a pyrrole moiety, which is used as a first-line therapy in advanced renal cell carcinoma. semanticscholar.org

Derivatives of this compound have been shown to induce apoptosis in cancer cells. For example, the benzimidazol-2-yl carbamate ester RDS 60 was found to induce the activation of apoptosis in HNSCC cell lines at a concentration of 2 μM after 24 hours of treatment. mdpi.com This compound has a potent effect in blocking the cell cycle, which consequently leads to apoptosis. mdpi.com

Further research has identified that pyrazole (B372694) derivatives can induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of reactive oxygen species (ROS) and activation of the caspase 3 signaling pathway. nih.gov Similarly, pyrrole-tethered bisbenzoxazole derivatives have been identified as apoptosis-inducing agents that target breast cancer cells. nih.gov These compounds were found to induce early-stage apoptosis and arrest the cell cycle at the G1 phase via caspase-9 activation. nih.gov

One study explored the anticancer potential of anti-tubercular pyrrolyl benzohydrazide (B10538) derivatives. mdpi.com The compound C8 [N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide] was found to cause a significant increase in the percentage of apoptotic A549 lung cancer cells, from 6.27% to 60.52%. mdpi.com

The cytotoxic activity of this compound derivatives has been evaluated against a range of cancer cell lines. In one study, the cytotoxic effects of novel 1H-pyrrole derivatives were assessed on two human bladder cancer cell lines (5637 and HT-1376) and one non-cancerous cell line (MRC-5), demonstrating their potential as anticancer agents. researchgate.net A series of 2,4-dimethylpyrrole (B27635) derivatives were evaluated in the NCI 60-cell line panel against various cancers, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer. researchgate.net

Another study reported the synthesis of new trisubstituted pyrrole derivatives and their in vitro cytotoxicity assays on human adenocarcinoma-derived cell lines, including LoVo (colon), MCF-7 (breast), and SK-OV-3 (ovary), as well as normal human umbilical vein endothelial cells (HUVECs). nih.gov Several of these pyrrole compounds demonstrated dose- and time-dependent cytotoxic activity against all tested tumor cell lines, with compounds 4a and its homologue 4d showing the highest antitumor properties, particularly against LoVo colon cells. nih.gov

A novel series of pyrrole-3-carboxamide derivatives carrying a pyridone fragment were reported as EZH2 inhibitors. rsc.org One of these compounds, DM-01, demonstrated a powerful ability to reduce the cellular H3K27me3 level in K562 cells. rsc.org

Table 1: Cytotoxic Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| RDS 60 | Head and Neck Squamous Carcinoma (HNSCC) | Potent inhibitor of proliferation and inducer of apoptosis. mdpi.com | mdpi.com |

| Pyrazole derivatives | Triple Negative Breast Cancer (MDA-MB-468) | Induced apoptosis via ROS generation. nih.gov | nih.gov |

| Pyrrole-tethered bisbenzoxazoles | Breast Cancer (MCF-7) | Induced early-stage apoptosis and G1 phase cell cycle arrest. nih.gov | nih.gov |

| C8 | Lung Cancer (A549) | Significantly increased the percentage of apoptotic cells. mdpi.com | mdpi.com |

| Flavone derivative with 6-(2-methyl-5-phenylpyrrol-1-yl) moiety | Bladder Cancer (5637 and HT-1376) | Active in MTT assay with IC50 values of 2.97 µM and 5.89 µM, respectively. researchgate.net | researchgate.net |

| Pyrrole compounds 4a and 4d | Colon (LoVo), Breast (MCF-7), Ovary (SK-OV-3) | Dose- and time-dependent cytotoxic activity, especially against LoVo cells. nih.gov | nih.gov |

| DM-01 | Leukemia (K562) | Reduced cellular H3K27me3 levels. rsc.org | rsc.org |

Anti-inflammatory Activity

Pyrrole-containing compounds are integral to many nonsteroidal anti-inflammatory drugs (NSAIDs) and have shown promising anti-inflammatory properties. nih.gov A class of diarylpyrroles has been synthesized and evaluated for their biological and pharmacological activities, with one aldehyde derivative, compound 1c, demonstrating outstanding anti-nociceptive activity comparable to celecoxib. unina.it

The anti-inflammatory activity of newly developed halogenated derivatives of piperidine-4-carboxamide has been assessed in vivo. hamdard.edu.pk The chloro and bromo derivatives exhibited potent anti-inflammatory effects, comparable to acetylsalicylic acid. hamdard.edu.pk The chloro derivative showed a highly significant percentage of edema inhibition, ranging from 81.8% to 91.9% at 4 to 6 hours. hamdard.edu.pk

A pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), has been evaluated for its anti-inflammatory effects. nih.gov After 14 days of administration, all tested doses of this compound significantly inhibited paw edema in a carrageenan-induced paw edema model in rats. nih.gov In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with 40 mg/kg of compound 3f significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. nih.gov

Table 2: Anti-inflammatory Activity of Selected Pyrrole Derivatives

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Compound 1c (aldehyde derivative) | Writhing test in mice | Anti-nociceptive activity comparable to celecoxib. unina.it | unina.it |

| Chloro derivative of piperidine-4-carboxamide | Carrageenan-induced rat paw edema | 81.8% to 91.9% inhibition of edema at 4-6 hours. hamdard.edu.pk | hamdard.edu.pk |

| Bromo derivative of piperidine-4-carboxamide | Carrageenan-induced rat paw edema | Potent anti-inflammatory effects comparable to aspirin. hamdard.edu.pk | hamdard.edu.pk |

| Compound 3f | Carrageenan-induced rat paw edema | Significant inhibition of paw edema after 14 days of treatment. nih.gov | nih.gov |

| Compound 3f | LPS-induced systemic inflammation in rats | Significantly decreased serum TNF-α levels. nih.gov | nih.gov |

Neuroprotective Effects

Pyrrole derivatives have demonstrated neuroprotective properties in various in vitro models of oxidative stress. A series of newly synthesized substituted N-pyrrolyl hydrazide hydrazones were evaluated for their safety, antioxidant activity, and neuroprotective properties on human neuronal cells (SH-SY5Y) and isolated rat brain synaptosomes. researchgate.net The preliminary toxicological data indicated low or no in vitro toxicity for all evaluated substances. researchgate.net

The neuroprotective evaluations showed statistically significant effects in two models of induced oxidative stress, with compound 9a exhibiting the most pronounced effect, comparable to that of melatonin. researchgate.net In a model of 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in isolated rat brain synaptosomes, all tested pyrrole hydrazones at a concentration of 100 µM showed strong neuroprotective effects. nih.gov Furthermore, these compounds exhibited significant antioxidant effects in a model of non-enzyme lipid peroxidation in isolated rat brain microsomes. nih.gov

Enzyme Inhibition and Receptor Modulation

The pharmacological activities of this compound derivatives are often linked to their ability to inhibit specific enzymes and modulate receptor activity.

Pyrrole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov Pyrrole-based NSAIDs such as tolmetin (B1215870) and ketorolac (B1673617) are known to selectively block either COX-1 or COX-2. nih.gov A study on pyrrole carboxylic acid derivatives found that compounds containing an acetic acid group at position 1 showed the highest activity against both COX-2 and COX-1. nih.gov

The inhibitory potential of pyrrole-based compounds has also been evaluated against major cytochrome P450 (CYP) isoforms, which are crucial for drug metabolism. pensoft.net An in vitro study showed that none of the tested pyrrole-based compounds exerted significant inhibition towards CYP1A2, CYP2D6, and CYP3A4 isoforms at a 1 µM concentration. pensoft.net

In the realm of receptor modulation, 2-phenyl-1H-pyrrole-3-carboxamide has been identified as a new scaffold for developing 5-HT6 receptor inverse agonists with cognition-enhancing activity. acs.org This modification from a 1H-pyrrolo[3,2-c]quinoline scaffold changed the compound's activity at 5-HT6R-operated signaling pathways from neutral antagonism to inverse agonism. acs.org Additionally, a series of N-pyrrolylcarboxylic acids have been reported as potent COX-2 inhibitors. mdpi.com

Table 3: Enzyme and Receptor Targets of this compound Derivatives

| Compound Class/Derivative | Target | Activity | Reference |

|---|---|---|---|

| Pyrrole carboxylic acid derivatives | COX-1 and COX-2 | Inhibition | nih.gov |

| Pyrrole-based compounds | CYP1A2, CYP2D6, CYP3A4 | No significant inhibition at 1 µM | pensoft.net |

| 2-Phenyl-1H-pyrrole-3-carboxamide | 5-HT6 Receptor | Inverse Agonism | acs.org |

| N-pyrrolylcarboxylic acids | COX-2 | Potent Inhibition | mdpi.com |

DNA Gyrase Inhibition

Derivatives of this compound have been identified as a significant class of antibacterial agents that target DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology during replication. researchgate.net The inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately results in bacterial cell death. researchgate.net Specifically, these compounds often target the GyrB subunit of DNA gyrase, which houses the ATP-binding site crucial for the enzyme's catalytic function. nih.govnih.govrsc.org

Research has focused on synthesizing and optimizing various pyrrolamide derivatives to enhance their inhibitory activity and antibacterial efficacy. For instance, a series of novel 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids incorporating 1,2,3-triazole and isoxazole (B147169) moieties were designed as potential E. coli DNA gyrase inhibitors. researchgate.net Several of these compounds demonstrated potent inhibitory activity, with IC50 values in the sub-micromolar range. researchgate.net Similarly, N-phenylpyrrolamides have been developed with low nanomolar IC50 values against DNA gyrase from both Escherichia coli and Staphylococcus aureus. nih.gov Structural modifications, such as the introduction of halogen atoms (e.g., dibromo or dichloro) on the pyrrole ring, have been shown to lower the pKa of the pyrrole NH group, thereby strengthening the hydrogen bond interaction with key residues like Asp73 in the E. coli GyrB binding site. nih.gov

The binding mode of these inhibitors has been elucidated through cocrystal structures with the GyrB subunit. nih.gov These studies reveal that the pyrrole NH group typically forms a hydrogen bond with the side chain of an aspartate residue (Asp73 in E. coli, Asp81 in S. aureus), while the carboxamide oxygen interacts with a conserved water molecule and the side-chain hydroxyl group of a threonine residue (Thr165 in E. coli). nih.govrsc.org This detailed understanding of the structure-activity relationship provides a foundation for the rational design of new and more potent DNA gyrase inhibitors based on the this compound scaffold. nih.govresearchgate.net

The primary mechanism through which this compound derivatives exert their antibacterial effect is by targeting DNA gyrase, which is a type II topoisomerase critical for bacterial survival. researchgate.netrsc.org This enzyme introduces negative supercoils into DNA, a process necessary to relieve torsional stress during DNA replication and transcription. nih.gov By inhibiting DNA gyrase, these compounds prevent the proper management of DNA topology, leading to a direct disruption of DNA synthesis and, consequently, cell death. researchgate.netresearchgate.net The pyrrolamides are thus considered potential antibacterial compounds because their inhibition of this vital enzyme effectively halts essential cellular processes. researchgate.net

The GyrB subunit of DNA gyrase (and its homolog, ParE, in topoisomerase IV) contains a binding site for ATP, and the hydrolysis of ATP provides the energy required for the enzyme's supercoiling activity. nih.govrsc.org this compound derivatives function as ATP-competitive inhibitors, binding to this site and preventing ATP from binding and being hydrolyzed. researchgate.netresearchgate.net This competitive inhibition blocks the energy source for the enzyme's function. rsc.org

Structural studies have confirmed that these inhibitors occupy the ATP-binding pocket of GyrB. nih.gov The dichloropyrrole carboxamide moiety, found in both synthetic inhibitors and the natural GyrB/ParE inhibitor amycolamicin, forms crucial hydrogen bonds with residues in the active site, mimicking the interactions of the adenine (B156593) portion of ATP. researchgate.net This mode of action makes them part of a promising class of antibacterial drugs that are distinct from many currently used antibiotics. researchgate.net

Table 1: DNA Gyrase Inhibitory Activity of Selected this compound Derivatives

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 11a | E. coli DNA Gyrase | 0.90 | researchgate.net |

| 11b | E. coli DNA Gyrase | 0.28 | researchgate.net |

| 17a | E. coli DNA Gyrase | 0.72 | researchgate.net |

| 17b | E. coli DNA Gyrase | 0.43 | researchgate.net |

Adenylyl Cyclase Inhibition (e.g., Giardia lamblia gNC1)

Derivatives of this compound have been investigated as inhibitors of adenylyl cyclases, particularly in the protozoan parasite Giardia lamblia. nih.govresearchgate.net This parasite is a significant cause of diarrheal disease, and the development of new therapeutic agents is crucial due to increasing drug resistance. researchgate.netescholarship.org The parasite's adenylyl cyclase, specifically the nucleotidyl cyclase 1 (gNC1), is involved in signal transduction pathways mediated by cyclic AMP (cAMP) and represents a potential drug target. nih.govconicet.gov.ar

A potent derivative, N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide, was identified as a novel inhibitor of G. lamblia's adenylyl cyclase. nih.gov Molecular modeling and enzymatic assays were used to characterize its interaction with a homology model of gNC1. nih.govresearchgate.net The studies demonstrated that this inhibitor exhibits a competitive mechanism of action against the enzyme. nih.govresearchgate.net This finding suggests that the compound competes with the natural substrate, likely ATP, for binding to the active site of the cyclase. The development of such specific inhibitors targeting enzymes with low identity to their mammalian counterparts is a promising strategy for creating effective anti-parasitic drugs with potentially fewer side effects. conicet.gov.ar

Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition

The Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, the bacterium that causes tuberculosis (TB). nih.govtandfonline.com MmpL3 is responsible for transporting trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids, across the inner membrane. nih.gov Mycolic acids are fundamental components of the unique and protective mycobacterial cell wall. nih.goveurekaselect.com Given its essential role, MmpL3 has emerged as a highly vulnerable and promising target for new anti-TB drugs. tandfonline.comcolby.edu

A novel class of this compound derivatives has been designed and synthesized as potent MmpL3 inhibitors. nih.govcolby.edunih.gov Using a structure-guided strategy based on the crystal structure of MmpL3, researchers developed compounds with potent activity against drug-resistant TB strains. nih.govcolby.edu Structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrrole ring and the carboxamide moiety significantly enhance anti-TB activity. For example, attaching phenyl or pyridyl groups with electron-withdrawing substituents to the pyrrole ring, and incorporating bulky substituents like adamantyl on the carboxamide, led to a substantial increase in potency. nih.gov Many of these compounds exhibited potent anti-TB activity with minimum inhibitory concentrations (MIC) below 0.016 μg/mL and showed low cytotoxicity. nih.govcolby.edunih.gov

The target of these pyrrole-2-carboxamides was confirmed by evaluating their potency against M. smegmatis strains expressing either wild-type or mutated versions of the M. tuberculosis mmpL3 gene. nih.govcolby.edunih.gov

The inhibition of MmpL3 by this compound derivatives directly impacts the biosynthesis of mycolic acids. nih.govcolby.edu As MmpL3 is the transporter for TMM, its inhibition prevents these essential building blocks from reaching the periplasm, where they are incorporated into the mycobacterial cell wall. nih.gov This disruption of the mycolic acid synthesis pathway compromises the integrity of the cell wall, leading to bacterial death. xn--48sz6kh6ag7kz83b.com The effect of these compounds on mycolic acid biosynthesis was confirmed using metabolic labeling assays with [14C] acetate, which tracks the synthesis of these crucial lipids. nih.govcolby.edunih.gov This specific mechanism of action validates MmpL3 as the direct target of this class of inhibitors. colby.edunih.gov

Table 2: Anti-TB Activity of Selected Pyrrole-2-carboxamide MmpL3 Inhibitors

| Compound ID | R1 Group | R2 Group | MIC (μg/mL) vs. M. tb H37Rv |

|---|---|---|---|

| 1 | 2,4-dichlorophenyl | cyclohexyl | 1 |

| 5 | 2,4-dichlorophenyl | 1-adamantyl | <0.016 |

| 6 | 2,4-dichlorophenyl | methyl | >16 |

| 32 | 3-chloro-5-fluoropyridin-2-yl | 1-adamantyl | <0.016 |

Data synthesized from research findings on MmpL3 inhibitors. nih.gov

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. nih.gov Inhibitors of this enzyme are of great interest in the cosmetic, food, and medical industries for applications related to hyperpigmentation and food browning. nih.govmdpi.com Several series of pyrrole derivatives, including those based on the this compound scaffold, have been synthesized and evaluated for their tyrosinase inhibitory activities. nih.gov

In one study, a series of 2-cyanopyrrole derivatives were screened, and many exhibited effective inhibitory activity against mushroom tyrosinase. nih.gov One particular compound, A12, demonstrated exceptionally strong inhibition with an IC50 value of 0.97 μM, which was approximately 30 times more potent than the reference inhibitor, kojic acid (IC50 = 28.72 μM). nih.gov Kinetic analysis revealed that this compound acts as a reversible and mixed-type inhibitor. nih.gov Molecular docking studies suggested that its potent activity is due to interactions, including metal-ligand, π-π, and hydrophobic interactions, within the active site of the enzyme. nih.gov Another synthesized compound, 3-(3-Bromophenyl)-1-methyl-1H-pyrrole-2-carboxamide, was also part of the evaluated series. nih.gov These findings indicate that the pyrrole scaffold is a promising framework for developing novel and potent tyrosinase inhibitors. nih.gov

Histone Deacetylase (HDAC) Inhibition

The 1H-pyrrole framework is a key structural component in the design of various histone deacetylase (HDAC) inhibitors. researchgate.net HDACs are a class of enzymes that play a critical role in the regulation of gene expression by modifying chromatin structure. researchgate.net Inhibitors of these enzymes are promising therapeutic agents, particularly in oncology.

Aroyl-pyrrolyl-hydroxy-amides (APHAs), a class of synthetic HDAC inhibitors, feature the pyrrole scaffold. nih.gov By modifying the benzoyl moieties of APHA lead compounds, researchers have developed derivatives with improved HDAC activity and selectivity. nih.gov For instance, a novel series of APHAs was designed where the benzene (B151609) ring of the prototype was replaced with various aromatic and aliphatic rings. These compounds were found to be active at sub-micromolar levels against maize deacetylases HD1-B (a class I human HDAC homologue) and HD1-A (a class II human HDAC homologue). nih.gov

Further research into (1H)-pyrroles has identified them as a potent subfamily of HDAC inhibitors. researchgate.net These compounds are effective inducers of histone H3 and H4 acetylation. researchgate.net A study inspired by the structural similarity between the natural product N-(3-carboxypropyl)-2-acetylpyrrole and the HDAC inhibitor phenylbutyric acid led to the synthesis of new inhibitors. One such compound demonstrated significant inhibitory activity against HDAC1 and notable potency against RPMI-8226 multiple myeloma cells. mdpi.com

| Compound Class | Specific Derivative Example | Target HDACs | Observed Activity | Reference |

|---|---|---|---|---|

| Aroyl-pyrrolyl-hydroxy-amides (APHAs) | Compound 3b | HDAC1 | Significant inhibition at 5 microM; potent granulocytic differentiation (76% CD11c positive cells) in U937 leukemia cells. | nih.gov |

| Aroyl-pyrrolyl-hydroxy-amides (APHAs) | Compound 4a | HDAC1, HDAC4 | Highly effective against both HDAC1 and HDAC4 at 5 microM; showed high histone H3 and α-tubulin acetylation. | nih.gov |

| N-linked 2-acetylpyrrole (B92022) derivatives | Compound 20 | HDAC1 | Potent inhibitory activity on HDAC1; IC50 of 2.89 ± 0.43 μM against RPMI-8226 cells. | mdpi.com |

DNA Binding and Damage

The this compound scaffold is a fundamental building block for a class of synthetic molecules designed to bind to DNA. These compounds, often oligopyrrole or pyrrole-imidazole polyamides, are engineered to recognize and bind to specific DNA sequences, demonstrating the versatility of the pyrrole carboxamide core in creating DNA-interactive agents.

Derivatives of this compound are particularly prominent in the synthesis of molecules that target the minor groove of DNA. The minor groove is a key site for protein-DNA interactions, and molecules that can bind here have potential applications in regulating gene expression.

The natural antibiotics netropsin (B1678217) and distamycin A, which are oligopyrrole carboxamides, preferentially bind to AT-rich sequences in the DNA minor groove and have served as lead structures for synthetic ligands. ingentaconnect.com Inspired by these, new oligopyrrole carboxamides linked to nucleobases have been synthesized. ingentaconnect.com Research has shown that bispyrrole derivatives can achieve significant thermal stabilization of calf thymus DNA, indicating effective binding. ingentaconnect.com

Specific nitropyrrole-based compounds, including N-[3-(dimethylamino)propyl]-1-isopentyl-4-nitro-1H-pyrrole-2-carboxamide and 1-(3-azidopropyl)-4-(1-methyl-4-nitro-1H-pyrrole-2-carboxamido)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide, have been synthesized as intermediates for creating modified DNA minor-groove binders. nih.govnih.gov The structural planarity of the pyrrole and associated functional groups in these molecules is a key feature for their interaction with the DNA groove. nih.govnih.gov

| Compound | Role/Application | Key Structural Feature | Reference |

|---|---|---|---|

| N-[3-(dimethylamino)propyl]-1-isopentyl-4-nitro-1H-pyrrole-2-carboxamide | Intermediate for modified DNA minor-groove binders | Nitro group lies in the plane of the pyrrole ring. | nih.govnih.gov |

| 1-(3-azidopropyl)-4-(1-methyl-4-nitro-1H-pyrrole-2-carboxamido)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide | Intermediate for modified DNA minor-groove binders | Coplanarity extends to the second pyrrole ring and through both amide groups. | nih.govnih.gov |

| Bispyrrole derivative 27 | Potential DNA minor groove binding ligand | Linked with a nucleobase; achieved a ΔTm of 5.2 °C with calf thymus DNA. | ingentaconnect.com |

| Bispyrrole derivative 37 | Potential DNA minor groove binding ligand | Linked with a nucleobase; achieved a ΔTm of 6.8 °C with calf thymus DNA. | ingentaconnect.com |

Modulation of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates collective behaviors, including virulence factor production and biofilm formation. frontiersin.org Inhibiting QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance.

The closely related compound, 1H-pyrrole-2-carboxylic acid, isolated from Streptomyces coelicoflavus, has been identified as a potent quorum sensing inhibitor. frontiersin.org This molecule has demonstrated the ability to interfere with the QS system of the opportunistic pathogen Pseudomonas aeruginosa PAO1. frontiersin.org

Treatment with 1H-pyrrole-2-carboxylic acid significantly reduces the production of key virulence factors controlled by QS, including pyocyanin, protease, and elastase, without affecting the viability of the bacteria. frontiersin.org At the molecular level, it suppresses the expression of critical QS regulatory genes in both the las and rhl systems, such as lasI, lasR, rhlI, and rhlR. frontiersin.org

| Virulence Factor / Gene | Effect of Treatment | Percentage Reduction (%) | Reference |

|---|---|---|---|